N-(cyclohexylmethyl)prop-2-enamide
CAS No.: 103297-86-5
Cat. No.: VC6407214
Molecular Formula: C10H17NO
Molecular Weight: 167.252
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103297-86-5 |
|---|---|
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.252 |
| IUPAC Name | N-(cyclohexylmethyl)prop-2-enamide |
| Standard InChI | InChI=1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12) |
| Standard InChI Key | XJKTZVTYQXQHHB-UHFFFAOYSA-N |
| SMILES | C=CC(=O)NCC1CCCCC1 |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
N-(Cyclohexylmethyl)prop-2-enamide consists of a prop-2-enamide backbone (CH₂=CH–CO–NH–) linked to a cyclohexylmethyl group (–CH₂–C₆H₁₁). The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the enamide group introduces planar geometry and conjugation between the carbonyl and vinyl groups. This conjugation enhances electronic delocalization, influencing reactivity and intermolecular interactions .
Spectroscopic and Computational Data
The compound’s structural identity is corroborated by spectral data:
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SMILES:
C=CC(=O)NCC1CCCCC1 -
InChIKey:
XJKTZVTYQXQHHB-UHFFFAOYSA-N -
Predicted Collision Cross Section (CCS): 167.25 Ų (calculated via machine learning models).
The InChI string (InChI=1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12)) encodes atomic connectivity and stereochemical details, enabling precise database searches and computational simulations.
Synthesis and Reaction Pathways
Primary Synthetic Route
The synthesis of N-(cyclohexylmethyl)prop-2-enamide typically involves the acylation of cyclohexylmethylamine with prop-2-enoyl chloride under Schotten-Baumann conditions:
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran (THF).
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Base: Triethylamine or sodium bicarbonate to neutralize HCl.
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Temperature: 0–25°C to minimize side reactions.
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Yield: ~70–85% after purification via column chromatography.
Side Reactions and Byproducts
Competing sulfonation or over-acylation is mitigated by controlling stoichiometry and reaction time. The use of anhydrous conditions prevents hydrolysis of the enoyl chloride.
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s hydrophobicity (LogP ~2.1) suggests moderate membrane permeability, a trait advantageous in drug design.
Spectroscopic Fingerprints
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IR (cm⁻¹): 3300 (N–H stretch), 1650 (C=O stretch), 1600 (C=C stretch).
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¹³C NMR (CDCl₃): δ 170.5 (C=O), 130.2 (CH₂=CH), 45.8 (N–CH₂–cyclohexyl).
| Supplier | Product Code | Packaging | Price (USD) | Purity |
|---|---|---|---|---|
| TRC | A619293 | 50 mg | $90 | ≥95% |
| AK Scientific | 5765CV | 2.5 g | $819 | ≥97% |
These listings reflect its niche application in academic and industrial laboratories .
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